physicochemical properties of Boc-Cys(Acm,O)-OH for peptide synthesis
physicochemical properties of Boc-Cys(Acm,O)-OH for peptide synthesis
An In-Depth Technical Guide to the Physicochemical Properties and Application of Boc-Cys(Acm,O)-OH and its Precursor in Peptide Synthesis
Executive Summary
The synthesis of complex peptides, particularly those containing multiple disulfide bridges, necessitates a sophisticated approach to amino acid protection strategies. Cysteine, with its reactive thiol side chain, represents a critical juncture in this process. This technical guide provides an in-depth analysis of N-α-Boc-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH), a cornerstone reagent for controlling disulfide bond formation. We will elucidate its fundamental physicochemical properties, its behavior within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework, and the established protocols for its orthogonal deprotection.
Furthermore, this guide ventures into the less-explored territory of its sulfoxide derivative, Boc-Cys(Acm,O)-OH. We will discuss the synthesis of this compound and the theoretical and practical implications of the sulfoxide moiety on its physicochemical properties and its potential role as a hyper-stable protecting group in advanced peptide synthesis strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical reagents to achieve regioselective control in the synthesis of structurally complex and therapeutically relevant peptides.
Introduction: The Cysteine Conundrum in Peptide Synthesis
The thiol group of cysteine is a powerful functional moiety, essential for the structural integrity and biological activity of countless peptides and proteins through the formation of disulfide bonds. However, its high nucleophilicity and susceptibility to oxidation present significant challenges during chemical synthesis. Uncontrolled oxidation can lead to a heterogeneous mixture of oligomers and incorrectly folded products.
To overcome this, the concept of orthogonal protection was developed. An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups on the peptide or the solid-phase resin linker. The Acetamidomethyl (Acm) group is a widely utilized thiol protecting group precisely for this reason; it is stable to the repetitive trifluoroacetic acid (TFA) treatments used to deprotect the N-terminal Boc group in Boc-SPPS, yet it can be selectively removed later to form a desired disulfide bond.[1][2][3] This guide focuses on the Boc-protected version of this critical building block and its sulfoxide variant.
Section 1: Foundational Physicochemical Properties of Boc-Cys(Acm)-OH
Boc-Cys(Acm)-OH is the foundational reagent from which its sulfoxide derivative is formed. A thorough understanding of its properties is paramount for its effective use. It is typically supplied as a white to off-white powder or crystalline solid.[4]
Data Presentation: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 19746-37-3 | [5][6][7][8][9] |
| Molecular Formula | C₁₁H₂₀N₂O₅S | [5][7][8][9] |
| Molecular Weight | 292.35 g/mol | [7][10] |
| Appearance | White to off-white powder/crystalline solid | [4] |
| Melting Point | 111-114 °C | [4][10] |
| Optical Rotation | [α]²⁰/D −36.5 ± 1.5°, c = 1% in H₂O | [10] |
| Solubility | Soluble in Methanol, DMF, and DMSO | [4][11] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [4] |
Section 2: The Sulfoxide Derivative - Boc-Cys(Acm,O)-OH
The oxidation of the thioether in the cysteine side chain to a sulfoxide introduces significant changes to the molecule's properties. This transformation creates a new chiral center at the sulfur atom, resulting in a mixture of (R)- and (S)-diastereomers.
Caption: Oxidation of Boc-Cys(Acm)-OH to its (R) and (S) sulfoxide diastereomers.
Synthesis and Hypothesized Properties
Boc-Cys(Acm,O)-OH is not commonly available commercially and is typically synthesized by the controlled oxidation of Boc-Cys(Acm)-OH.[12][13]
-
Impact on Solubility: The introduction of the polar sulfoxide group (S=O) is expected to increase the hydrophilicity of the molecule, likely enhancing its solubility in aqueous and polar organic solvents compared to its thioether precursor.
-
Reactivity and Stability: The sulfoxide is generally more chemically inert than the corresponding thioether, making it resistant to non-specific oxidation. In a peptide synthesis context, this increased stability could be advantageous, preventing unwanted side reactions at the sulfur atom. However, for the cysteine to become active for disulfide formation, the sulfoxide must be reduced back to a thioether, a step that requires specific reducing agents.[14]
-
Application as a Protecting Group: The sulfoxide itself can be considered a protecting group. Its removal (reduction) would require conditions orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups, offering another layer of strategic control in highly complex syntheses.
Section 3: Application in Peptide Synthesis - A Mechanistic Perspective
The primary utility of Boc-Cys(Acm)-OH lies in its orthogonal nature within the Boc-SPPS workflow. The Acm group remains intact during the repetitive TFA-mediated N-terminal Boc deprotection steps, allowing the peptide backbone to be fully assembled before addressing the formation of disulfide bridges.[1][2][15]
Caption: Boc-SPPS workflow incorporating a Boc-Cys(Acm)-OH residue.
Orthogonal Deprotection of the Acm Group
The selective removal of the Acm group is the key step that allows for controlled disulfide bond formation. The choice of reagent dictates the outcome.
| Deprotection Method | Reagent(s) | Typical Conditions | Outcome | Key Considerations |
| Oxidative Cyclization | Iodine (I₂) | 10-50 fold excess I₂ in solvents like aq. acetic acid, MeOH, or DCM for 40-60 min.[1] | Direct formation of a disulfide bond. | Can cause iodination of sensitive residues like Tyr, His, or Trp. The reaction rate is highly solvent-dependent.[1] |
| Free Thiol Generation | Mercury(II) Acetate (Hg(OAc)₂) | 1.0 eq. Hg(OAc)₂ per Acm group at pH 4.0, followed by treatment with β-mercaptoethanol.[1] | Formation of the free thiol (-SH). | Highly toxic. Requires careful handling and disposal of mercury waste. Can also remove other sulfur protecting groups.[1][16] |
| Free Thiol Generation | Silver(I) Tetrafluoroborate (AgBF₄) or Trifluoromethanesulfonate | Ag(I) salt in TFA, followed by treatment with DTT.[16] | Formation of the free thiol (-SH). | Toxic and corrosive. Requires careful handling of silver salts.[16] |
| On-Resin Oxidative Cyclization | N-Chlorosuccinimide (NCS) | 3 eq. NCS in DMF, two treatments of 3.5 minutes each.[1] | Direct on-resin formation of a disulfide bond. | Offers very fast reaction kinetics under mild conditions.[17] |
Section 4: Experimental Protocols
The following protocols are provided as validated starting points for key manipulations involving the Cys(Acm) group.
Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine
This protocol facilitates the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond on the solid support.[18]
-
Resin Preparation: Swell the fully assembled peptidyl-resin (containing at least two Cys(Acm) residues) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Iodine Treatment: Drain the DMF and add a solution of iodine (10 equivalents relative to resin substitution) in DMF.
-
Reaction: Agitate the mixture gently at room temperature. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing via HPLC. The reaction is typically complete within 60-90 minutes.[1]
-
Quenching: Once the reaction is complete, drain the iodine solution. Wash the resin thoroughly with DMF until the filtrate is colorless.
-
Final Wash: Perform final washes with Dichloromethane (DCM) and dry the resin under vacuum before proceeding to final cleavage from the resin.
Protocol 2: Deprotection of Cys(Acm) to a Free Thiol using Mercury(II) Acetate
This protocol is performed post-cleavage and purification of the Acm-protected peptide in solution.
CAUTION: Mercury(II) acetate is highly toxic and corrosive. Use appropriate personal protective equipment and work in a well-ventilated fume hood. Dispose of all mercury-containing waste according to institutional guidelines.
-
Peptide Dissolution: Dissolve the purified Cys(Acm)-containing peptide in 10% aqueous acetic acid (5-10 mg/mL).[16]
-
pH Adjustment: Carefully adjust the pH of the solution to 4.0 using glacial acetic acid or dilute aqueous ammonia.
-
Mercury Treatment: Add mercury(II) acetate (10 equivalents per Acm group) and re-adjust the pH to 4.0. Stir the mixture gently at room temperature under a nitrogen blanket for 2-4 hours.[16]
-
Thiol Scavenging: Add β-mercaptoethanol (20 equivalents per Acm group) to the mixture and allow it to stand for at least 5 hours. This step displaces the mercury from the cysteine thiol and forms a precipitate.[16]
-
Isolation: Remove the mercury-thiol precipitate by centrifugation. Desalt and purify the supernatant containing the free-thiol peptide by preparative HPLC.
Section 5: Potential Pitfalls and Side Reactions
While powerful, the manipulation of cysteine-containing peptides is not without challenges. A proactive understanding of potential side reactions is crucial for success.
Caption: Common side reactions during Cys(Acm) deprotection and final peptide cleavage.
-
Iodination of Sensitive Residues: During iodine-mediated Acm removal, the electrophilic nature of iodine can lead to the modification of electron-rich side chains, particularly tyrosine, but also tryptophan and histidine.[1] This can be mitigated by careful control of stoichiometry and reaction time.
-
S-alkylation during Cleavage: During the final TFA cleavage step, carbocations generated from the resin linker (e.g., Wang resin) or other protecting groups can be scavenged by the nucleophilic thiol group of cysteine.[19][20] This is a well-documented side reaction, particularly when the Cys residue is near the C-terminus.[19] The use of a scavenger cocktail containing water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) is critical to minimize this.
-
Incomplete Deprotection/Reduction: A major challenge when using the sulfoxide derivative, Boc-Cys(Acm,O)-OH, would be ensuring complete and efficient reduction back to the thioether before disulfide formation. Incomplete reduction would result in a difficult-to-separate peptide variant.
Conclusion
Boc-Cys(Acm)-OH remains an indispensable tool for the regioselective synthesis of multi-disulfide-containing peptides. Its stability to standard Boc-SPPS conditions combined with a variety of orthogonal deprotection methods provides chemists with the flexibility needed to construct complex molecular architectures. The sulfoxide derivative, Boc-Cys(Acm,O)-OH, represents a more novel reagent whose enhanced stability may offer solutions in highly challenging syntheses, although its use requires the additional step of a controlled reduction. A thorough understanding of the physicochemical properties, reaction mechanisms, and potential side reactions detailed in this guide is essential for any scientist aiming to successfully synthesize and purify cysteine-containing peptides for research and therapeutic development.
References
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Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]
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Gharal, N., et al. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 27(9), 2955. Retrieved from [Link]
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Kobayashi, D., et al. (2020). Deprotection of S-acetamidomethyl cysteine with copper(II) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 18(34), 6655-6661. Retrieved from [Link]
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AAPPTec. (n.d.). Boc-Cys(Acm)-OH [19746-37-3]. Retrieved from [Link]
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Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. Retrieved from [Link]
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Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63. Retrieved from [Link]
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RSC Publishing. (2022). Towards site-specific manipulation in cysteine-mediated redox signaling. Retrieved from [Link]
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Frontiers. (2021, August 18). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Retrieved from [Link]
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ResearchGate. (2017). Detection of Oxidation of L-Cysteine by Dimethyl Sulfoxide in Aqueous Solutions by IR Spectroscopy. Retrieved from [Link]
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MDPI. (2022, August 20). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Retrieved from [Link]
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DeepDyve. (n.d.). The reduction of S-methyl-l-cysteine sulfoxide and l-methionine sulfoxide in turnip and bean leaves. Retrieved from [Link]
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Chemdad. (n.d.). BOC-CYS(ACM)-OH. Retrieved from [Link]
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Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]
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PubChem. (n.d.). S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine. Retrieved from [Link]
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AAPPTec. (n.d.). Boc-Cys(Acm)-OH [19746-37-3]. Retrieved from [Link]
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AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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Science of Synthesis. (n.d.). 6.1.3.1 Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (2013, March 5). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
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